3-Methylcyclobutan-1-one (CAS 1192-08-1) is a highly versatile cyclic ketone characterized by a strained four-membered ring and a mono-methyl substitution at the 3-position [1]. As a premium building block in organic synthesis and medicinal chemistry, it offers a distinct combination of ring strain-driven reactivity and specific steric properties [2]. The compound is primarily procured as a precursor for constructing functionalized cyclobutane derivatives, which are increasingly utilized as bioisosteres to improve the metabolic stability and pharmacokinetic profiles of drug candidates [3]. Its handling requires standard precautions for volatile organic liquids, and its purity is critical for ensuring reproducibility in sensitive transition-metal-catalyzed ring-opening and cross-coupling reactions [1].
Substituting 3-methylcyclobutan-1-one with unsubstituted cyclobutanone or 3,3-dimethylcyclobutan-1-one fundamentally alters the steric and electronic landscape of downstream products, leading to generic substitution failure in precision synthesis [1]. Unsubstituted cyclobutanone lacks the necessary alkyl group to block metabolic soft spots or appropriately tune lipophilicity in medicinal chemistry applications [2]. Conversely, substituting with 3,3-dimethylcyclobutan-1-one introduces a bulky gem-dimethyl group that significantly increases steric hindrance, often suppressing yields in nucleophilic additions, Baeyer-Villiger oxidations, and palladium-catalyzed C-C bond activations [3]. Therefore, the mono-methylated profile of 3-methylcyclobutan-1-one is non-interchangeable for workflows requiring a precise balance of reactivity and downstream conformational restriction [1].
In advanced late-stage functionalization, the steric profile of the cyclobutanone precursor dictates the success of transition-metal-catalyzed C-C bond activation. Studies utilizing 3-methylcyclobutan-1-one derivatives in palladium-catalyzed enantioselective ring-opening cyanation and alkynylation demonstrate high yields (65-93%) and excellent enantiomeric excess (94-95%) [1]. In contrast, class-level comparisons indicate that highly substituted analogs, such as 3,3-dimethylcyclobutanone derivatives, introduce severe steric clash during the oxidative addition and migratory insertion steps, significantly reducing catalytic turnover [2]. The mono-methyl substitution of 3-methylcyclobutan-1-one provides the exact steric balance required to maintain >90% ee while ensuring robust reaction efficiency [1].
| Evidence Dimension | Reaction efficiency in Pd-catalyzed enantioselective ring-opening |
| Target Compound Data | 3-Methylcyclobutanone derivatives enable 65-93% yield and 94-95% ee |
| Comparator Or Baseline | 3,3-Dimethylcyclobutanone derivatives (Class baseline) |
| Quantified Difference | Mono-methyl substitution avoids severe steric clash, maintaining >90% ee and high yields |
| Conditions | Pd-catalyzed ring-opening/cross-coupling with Zn(CN)2 or terminal alkynes |
Buyers developing complex quaternary stereocenters must select the mono-methyl variant to ensure catalytic turnover and high enantioselectivity.
The synthesis of chiral lactones via Baeyer-Villiger oxidation requires precise stereocontrol, which is heavily influenced by the substitution pattern of the cyclobutanone ring. When 3-methylcyclobutan-1-one is utilized as the starting material to generate 2-aryl-3-methylcyclobutanones, subsequent Cu(II)/SPDO-catalyzed asymmetric oxidation yields chiral lactones with up to 96% ee and high diastereomeric ratios (e.g., 5.6:1 dr) [1]. Unsubstituted cyclobutanones fail to provide the necessary steric bias for such high enantio- and regiocontrol, while more sterically encumbered variants suffer from poor conversion rates [2]. This specific reactivity profile enabled the successful nine-step total synthesis of natural eupomatilones 5 and 6 [1].
| Evidence Dimension | Enantioselectivity and regioselectivity in lactone formation |
| Target Compound Data | Enables synthesis of chiral lactones with up to 96% ee and 5.6:1 dr |
| Comparator Or Baseline | Unsubstituted cyclobutanone derivatives |
| Quantified Difference | The 3-methyl group provides essential steric bias for high enantio- and regiocontrol |
| Conditions | Cu(II)/SPDO complex catalyzed asymmetric B-V oxidation of 2-arylcyclobutanones |
Essential for procurement in natural product synthesis where precise stereocontrol of the resulting lactone is mandatory.
In medicinal chemistry, the incorporation of cyclobutane rings is a proven strategy for bioisosteric replacement. Procuring 3-methylcyclobutan-1-one allows for the introduction of a mono-methylated cyclobutane motif, which effectively blocks metabolic soft spots and fine-tunes the lipophilicity (logP) of the resulting active pharmaceutical ingredient (API) [1]. Compared to unsubstituted cyclobutanone, which lacks this metabolic blocking capability, and 3,3-dimethylcyclobutanone, which can drive the logP too high and compromise aqueous solubility, the mono-methyl variant offers an optimal intermediate pharmacokinetic profile [2]. This makes it the preferred precursor for optimizing the half-life and bioavailability of drug candidates [1].
| Evidence Dimension | Downstream API lipophilicity (logP) and metabolic blocking |
| Target Compound Data | Provides a precisely tuned mono-methyl cyclobutane bioisostere |
| Comparator Or Baseline | Unsubstituted cyclobutanone (lacks blocking) and 3,3-dimethylcyclobutanone (excessive lipophilicity) |
| Quantified Difference | Delivers optimal metabolic stability without the extreme hydrophobicity of gem-dimethyl groups |
| Conditions | Bioisosteric replacement in drug candidate optimization |
Medicinal chemists procure this specific compound to fine-tune drug solubility and half-life without over-engineering the molecule's lipophilicity.
Directly following from its optimal steric profile in palladium-catalyzed ring-opening reactions, 3-methylcyclobutan-1-one is the ideal precursor for synthesizing complex indanones and other functionalized cyclic scaffolds. Its ability to undergo efficient cyanation and alkynylation while maintaining high enantiomeric excess makes it indispensable for constructing quaternary stereocenters in advanced pharmaceutical intermediates [1].
Leveraging its proven efficiency in Baeyer-Villiger oxidations, this compound is highly recommended for the total synthesis of bioactive natural products, such as eupomatilones. The mono-methyl substitution provides the necessary steric bias to ensure high regioselectivity and enantioselectivity during the oxidation of 2-aryl derivatives [2].
Due to its ability to fine-tune lipophilicity and metabolic stability, 3-methylcyclobutan-1-one is a critical building block for medicinal chemists. It is specifically chosen over unsubstituted or gem-dimethyl analogs to replace phenyl rings or other metabolically labile groups in drug candidates, optimizing both half-life and aqueous solubility [3].